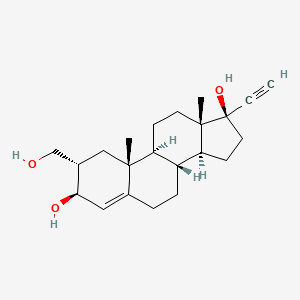
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is a synthetic steroid compound with the molecular formula C22H32O3 and a molecular weight of 344.488 g/mol . It is a derivative of ethisterone, a progestogen hormone, and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone typically involves the hydroxylation of ethisterone. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3 and 2alpha positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and efficient, often involving continuous flow processes and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tosyl chloride. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can be used for further research and development .
Applications De Recherche Scientifique
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies related to steroid metabolism and hormone regulation.
Medicine: As a potential therapeutic agent in hormone replacement therapy and contraceptive research.
Mécanisme D'action
The mechanism of action of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone involves its interaction with specific molecular targets, such as steroid hormone receptors. It exerts its effects by binding to these receptors and modulating their activity, leading to changes in gene expression and cellular function. The pathways involved include the regulation of reproductive and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone include:
Ethisterone: The parent compound, used as a progestogen hormone.
Danazol: A derivative with similar steroidal structure and used in the treatment of endometriosis.
Norethisterone: Another progestogen with similar applications in hormone therapy.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the study of steroid hormone mechanisms and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(2S,3R,8R,9S,10R,13S,14S,17R)-17-ethynyl-2-(hydroxymethyl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H32O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,14,16-19,23-25H,5-10,12-13H2,2-3H3/t14-,16+,17-,18-,19+,20-,21-,22-/m0/s1 |
Clé InChI |
HKRVZAYGLAPNSH-IQUWVXILSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H]([C@@H](C[C@]34C)CO)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(C(CC34C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


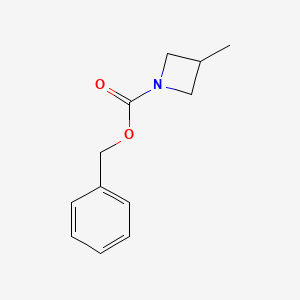
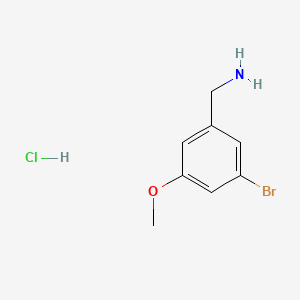
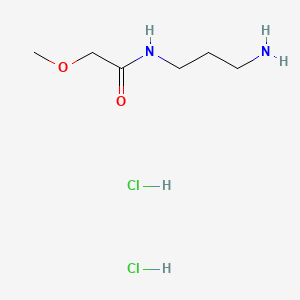
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

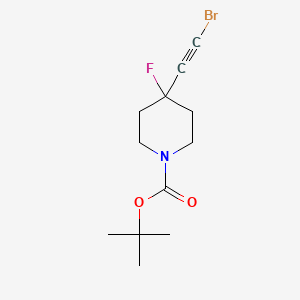
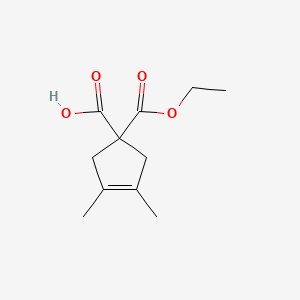
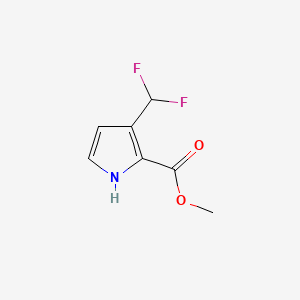
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
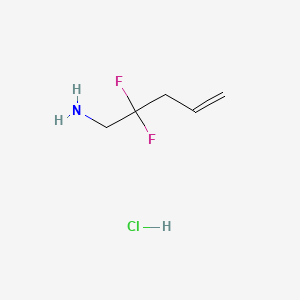
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

